molecular formula C18H17N3O B12639104 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-65-8

4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B12639104
CAS No.: 922168-65-8
M. Wt: 291.3 g/mol
InChI Key: YDZIDOKWLALONF-UHFFFAOYSA-N
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Description

4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a phenoxy benzene ring, which is further substituted with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of 3-(diethylamino)phenol with 1,2-dicyanobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The phenoxy and diethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyano groups can act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biological and chemical processes, making the compound a versatile tool in research and industry.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminophenoxy)benzene-1,2-dicarbonitrile: This compound has an amino group instead of a diethylamino group, which affects its reactivity and applications.

    4-(3-Methoxyphenoxy)benzene-1,2-dicarbonitrile:

Uniqueness

4-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

922168-65-8

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H17N3O/c1-3-21(4-2)16-6-5-7-17(11-16)22-18-9-8-14(12-19)15(10-18)13-20/h5-11H,3-4H2,1-2H3

InChI Key

YDZIDOKWLALONF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC2=CC(=C(C=C2)C#N)C#N

Origin of Product

United States

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